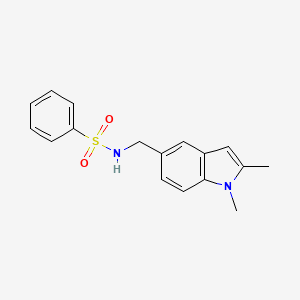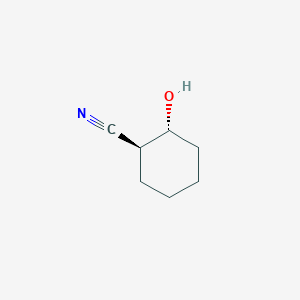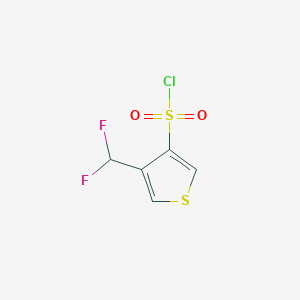
4-(Difluoromethyl)thiophene-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClF2O2S2 and a molecular weight of 232.64 g/mol. This compound is of significant importance in various fields of research and industry due to its unique chemical properties and reactivity.
准备方法
The synthesis of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride typically involves the introduction of a difluoromethyl group and a sulfonyl chloride group onto a thiophene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Starting Material: Thiophene derivatives are often used as starting materials.
Introduction of Difluoromethyl Group: This can be achieved through various fluorination reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These methods often include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
化学反应分析
4-(Difluoromethyl)thiophene-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
科学研究应用
4-(Difluoromethyl)thiophene-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
相似化合物的比较
4-(Difluoromethyl)thiophene-3-sulfonyl chloride can be compared with other similar compounds, such as:
Thiophene-2-sulfonyl chloride: Lacks the difluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)thiophene-3-sulfonyl chloride: Contains an additional fluorine atom, which can affect its chemical properties and reactivity.
Thiophene-3-sulfonyl chloride: Similar structure but without the difluoromethyl group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of the difluoromethyl and sulfonyl chloride groups, which impart distinct chemical properties and reactivity.
属性
IUPAC Name |
4-(difluoromethyl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2O2S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFPEQJZXAFBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
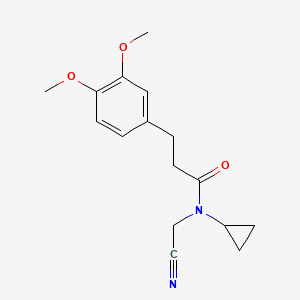
![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)
![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)
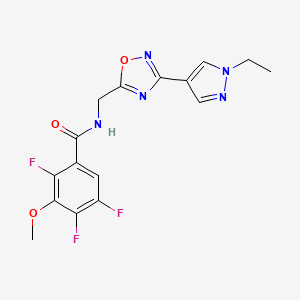
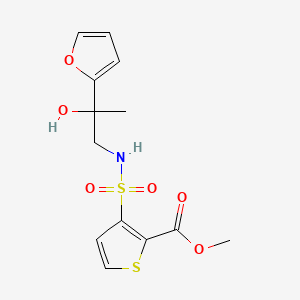
![N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2444439.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2444444.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)
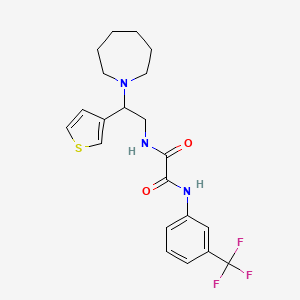
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide](/img/structure/B2444450.png)
